2-Chloro-4,6-bis(4-chlorophenyl)-1,3,5-triazine
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Overview
Description
2-Chloro-4,6-bis(4-chlorophenyl)-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two 4-chlorophenyl groups and a chlorine atom attached to the triazine ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(4-chlorophenyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 4-chloroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms on the cyanuric chloride with 4-chlorophenyl groups. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete substitution.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through recrystallization or other suitable methods to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-bis(4-chlorophenyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water and acidic or basic conditions, the compound can undergo hydrolysis to form corresponding amines and other by-products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazines, while hydrolysis can produce corresponding amines and other by-products.
Scientific Research Applications
2-Chloro-4,6-bis(4-chlorophenyl)-1,3,5-triazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-bis(4-chlorophenyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential bacterial enzymes, while its anticancer properties could be due to the disruption of cellular signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-diphenyl-1,3,5-triazine: Similar structure but lacks the chlorine atoms on the phenyl rings.
2,4,6-Trichloro-1,3,5-triazine: Contains three chlorine atoms on the triazine ring but no phenyl groups.
2,4,6-Triphenyl-1,3,5-triazine: Contains three phenyl groups on the triazine ring but no chlorine atoms.
Uniqueness
2-Chloro-4,6-bis(4-chlorophenyl)-1,3,5-triazine is unique due to the presence of both chlorine atoms and 4-chlorophenyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-chloro-4,6-bis(4-chlorophenyl)-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3N3/c16-11-5-1-9(2-6-11)13-19-14(21-15(18)20-13)10-3-7-12(17)8-4-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLZTWSSDYGKRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275367 |
Source
|
Record name | 2-chloro-4,6-bis(4-chlorophenyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30894-94-1 |
Source
|
Record name | 2-chloro-4,6-bis(4-chlorophenyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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